molecular formula C9H9F3O2 B2430772 1-Ethoxy-4-trifluoromethoxybenzene CAS No. 1030471-16-9

1-Ethoxy-4-trifluoromethoxybenzene

Cat. No.: B2430772
CAS No.: 1030471-16-9
M. Wt: 206.164
InChI Key: HQDHLFHDJSGNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4-trifluoromethoxybenzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to a benzene ring

Chemical Reactions Analysis

1-Ethoxy-4-trifluoromethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-trifluoromethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-trifluoromethoxybenzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Ethoxy-4-trifluoromethoxybenzene can be compared with other similar compounds, such as:

The presence of the trifluoromethoxy group in this compound imparts unique properties, making it distinct from these similar compounds.

Properties

IUPAC Name

1-ethoxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDHLFHDJSGNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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